

In-Depth Technical Guide to Hydroxy-PEG4-C2-nitrile

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Compound of Interest

Compound Name: Hydroxy-PEG4-C2-nitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-C2-nitrile is a heterobifunctional molecule featuring a terminal hydroxyl group, a four-unit polyethylene glycol (PEG) spacer, and a terminal nitrile group. This chemical structure makes it a valuable building block, particularly in the field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs). The PEG chain enhances aqueous solubility and provides spatial separation, while the terminal hydroxyl and nitrile groups offer versatile handles for conjugation to other molecules. This guide provides a comprehensive overview of its chemical properties, potential synthetic applications, and its role in the development of novel therapeutics.

Core Molecular Data

The fundamental physicochemical properties of **Hydroxy-PEG4-C2-nitrile** are summarized below.

Property	Value	Citations
Molecular Weight	247.29 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₂₁ NO ₅	[2]
CAS Number	2194563-83-0	[1]
Synonyms	OH-PEG4-CN, 1-Hydroxy-3,6,9,12-tetraoxapentadecane-15-nitrile	[2]

Role in PROTAC Technology

Hydroxy-PEG4-C2-nitrile is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

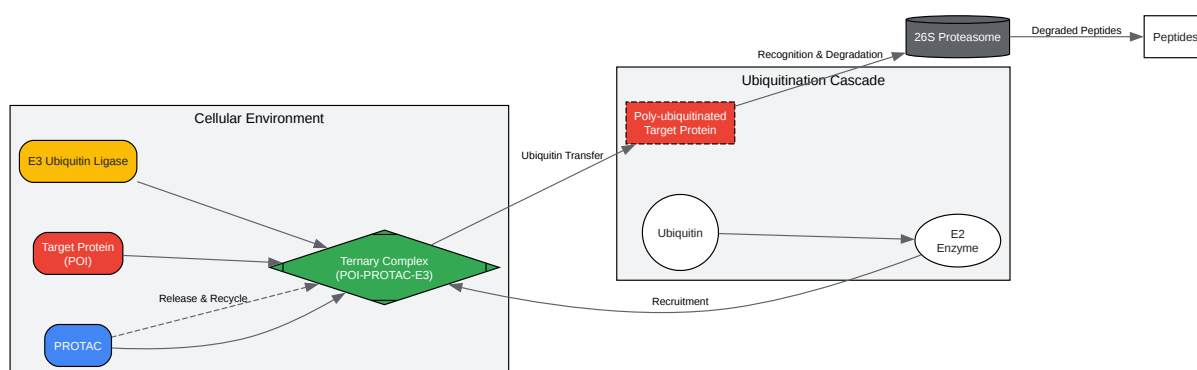
A PROTAC molecule consists of three key components:

- A ligand that binds to the target protein of interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

The linker is a critical component that dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein. The PEG component of **Hydroxy-PEG4-C2-nitrile** increases the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability.

The Ubiquitin-Proteasome System and PROTAC Mechanism

The diagram below illustrates the catalytic mechanism by which a PROTAC facilitates the degradation of a target protein.



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols & Synthetic Utility

The bifunctional nature of **Hydroxy-PEG4-C2-nitrile** allows for a variety of synthetic strategies. The hydroxyl and nitrile groups can be selectively functionalized to attach the linker to the POI and E3 ligase ligands.

Functionalization of the Hydroxyl Group

The terminal hydroxyl group can be activated for nucleophilic substitution, allowing for its conjugation to an amine-containing ligand (either the POI or E3 ligase ligand). A common method is the conversion of the alcohol to a tosylate followed by reaction with an amine.

Protocol: Tosylation of Hydroxyl Group and Coupling to an Amine

- **Dissolution:** Dissolve **Hydroxy-PEG4-C2-nitrile** (1.0 equivalent) in anhydrous dichloromethane (DCM).
- **Base Addition:** Add triethylamine (TEA) (1.5 equivalents) to the solution and cool to 0°C.
- **Tosylation:** Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.
- **Work-up:** Concentrate the reaction mixture under reduced pressure.
- **Coupling:** Dissolve the crude tosylated intermediate and the amine-containing ligand (1.1 equivalents) in anhydrous dimethylformamide (DMF).
- **Base Addition:** Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
- **Reaction:** Stir the reaction at 60°C overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
- **Purification:** Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final coupled product.

Functionalization of the Nitrile Group

The nitrile group can be transformed into either a primary amine or a carboxylic acid, providing flexibility in the PROTAC synthesis strategy.

Protocol: Reduction of Nitrile to Primary Amine

This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH).

- **LAH Suspension:** Prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (10 volumes) at 0°C under a nitrogen atmosphere.

- **Nitrile Addition:** Add the nitrile-containing molecule (1 equivalent) dissolved in THF to the LAH suspension.
- **Reaction:** Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
- **Quenching:** Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential addition of water (1 volume), 10% aqueous NaOH (1.5 volumes), and then water again (3 volumes).
- **Filtration:** Filter the resulting suspension through celite and wash the filter cake with ethyl acetate or DCM.
- **Extraction:** Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography to obtain the primary amine.

Protocol: Hydrolysis of Nitrile to Carboxylic Acid

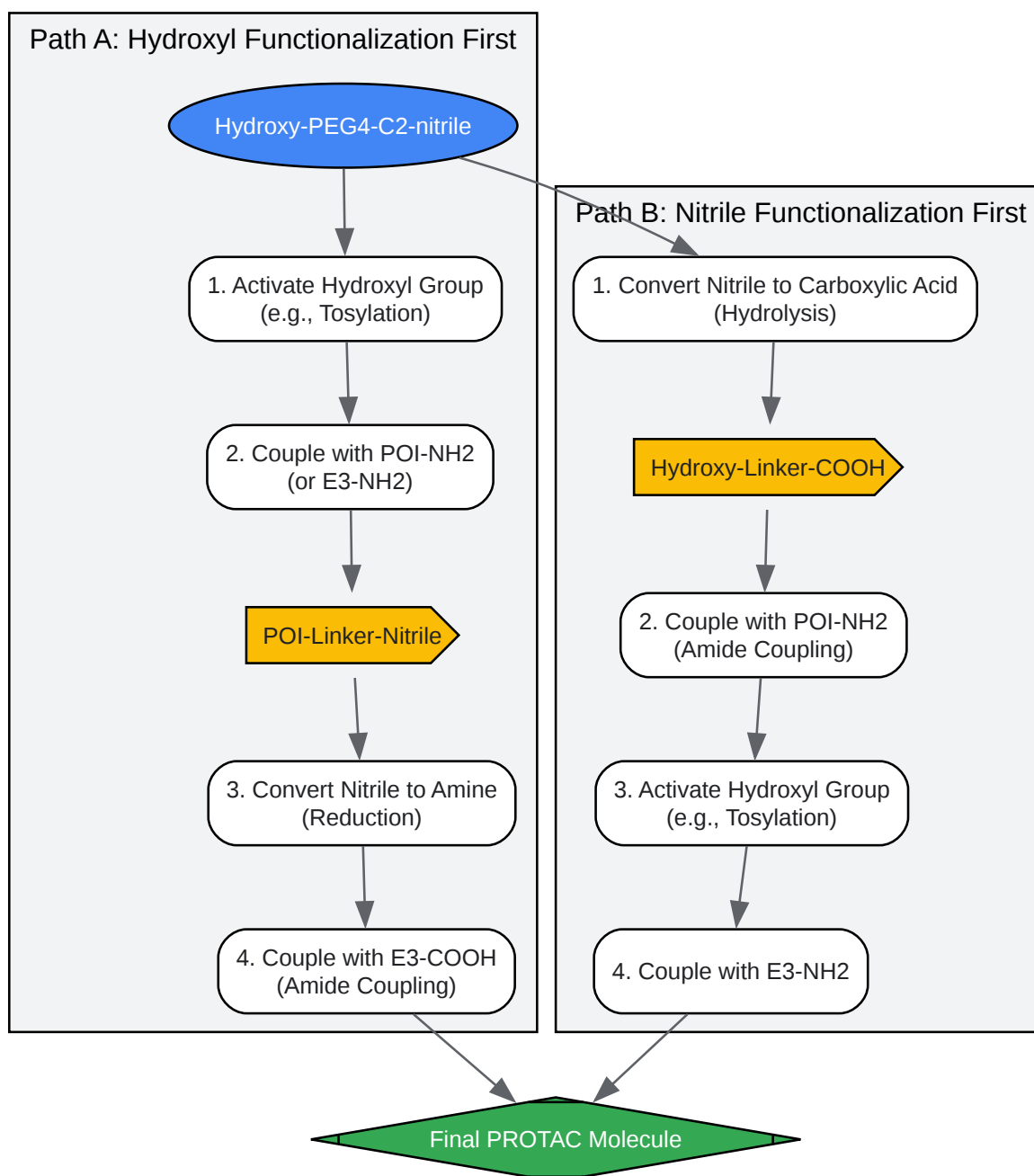
The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

- **Acidic Hydrolysis:**
 - **Reflux:** Heat the nitrile-containing molecule under reflux with a dilute strong acid, such as hydrochloric acid.
 - **Work-up:** After the reaction is complete (monitored by TLC or LC-MS), cool the mixture. The carboxylic acid can often be isolated by extraction or distillation.
- **Alkaline Hydrolysis:**
 - **Reflux:** Heat the nitrile-containing molecule under reflux with an aqueous solution of a strong base, such as sodium hydroxide. This will initially form the carboxylate salt.
 - **Acidification:** After cooling the reaction mixture, acidify it with a strong acid (e.g., dilute HCl) to protonate the carboxylate and form the free carboxylic acid.

- Isolation: The carboxylic acid can then be isolated by extraction into an organic solvent.

Hypothetical PROTAC Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis of a PROTAC using **Hydroxy-PEG4-C2-nitrile** as the linker. This workflow demonstrates the sequential functionalization of the hydroxyl and nitrile groups.



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Caption: Synthetic strategies for PROTACs using **Hydroxy-PEG4-C2-nitrile**.

Conclusion

Hydroxy-PEG4-C2-nitrile is a highly adaptable chemical tool for researchers in drug discovery, particularly for those developing PROTACs. Its well-defined structure, PEG spacer, and dual-functional handles provide a robust platform for the systematic synthesis and optimization of these next-generation therapeutics. The experimental protocols outlined in this guide offer a foundation for the practical application of this versatile linker in the construction of molecules for targeted protein degradation.

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References

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